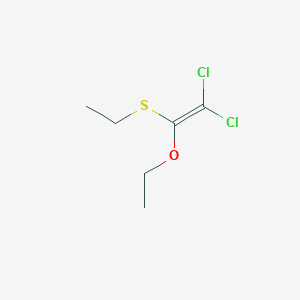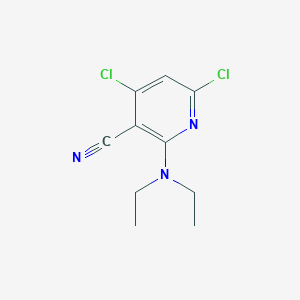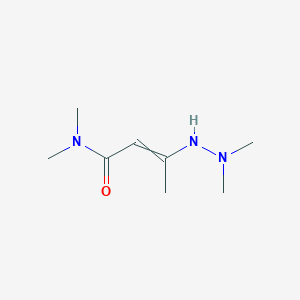
3-(4-Bromophenyl)cyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)cyclohepta-1,3,5-triene is an organic compound that features a cycloheptatriene ring substituted with a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)cyclohepta-1,3,5-triene typically involves the bromination of cycloheptatriene derivatives. One common method is the reaction of cycloheptatriene with bromobenzene under specific conditions to introduce the bromophenyl group. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)cyclohepta-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl-substituted cycloheptatriene.
Substitution: Formation of various substituted cycloheptatriene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Bromophenyl)cyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Medicine: Research into its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)cyclohepta-1,3,5-triene involves its interaction with molecular targets through its bromophenyl and cycloheptatriene moieties. The compound can participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptatriene: The parent compound without the bromophenyl substitution.
Azulene: A compound with fused cyclopentadiene and cycloheptatriene rings.
Heptalene: Composed of two fused cycloheptatriene rings.
Uniqueness
3-(4-Bromophenyl)cyclohepta-1,3,5-triene is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar structures. This uniqueness makes it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
54378-63-1 |
|---|---|
Formule moléculaire |
C13H11Br |
Poids moléculaire |
247.13 g/mol |
Nom IUPAC |
3-(4-bromophenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H11Br/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h1,3-10H,2H2 |
Clé InChI |
HTTPZXFGMDCVLA-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)




![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)






